molecular formula C19H18ClNO3S B2368830 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide CAS No. 863445-97-0

4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide

Cat. No. B2368830
CAS RN: 863445-97-0
M. Wt: 375.87
InChI Key: BPBPEMOVTHPMST-UHFFFAOYSA-N
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Description

4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thioether derivative of benzanilide and is synthesized through a complex process involving multiple steps.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to activate the hypothalamic-pituitary-gonadal axis, leading to increased production of growth hormone and other hormones that promote growth and development. 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide also modulates the expression of genes involved in energy metabolism, leading to increased energy expenditure and improved feed conversion efficiency.
Biochemical and Physiological Effects
4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to have various biochemical and physiological effects in the body. In livestock, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to increase the levels of growth hormone and insulin-like growth factor 1, leading to increased muscle mass and improved feed conversion efficiency. In fish, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to increase the levels of growth hormone and thyroid hormone, leading to increased growth rate and improved feed intake. In humans, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been investigated for its potential anti-inflammatory and immunomodulatory effects, but more research is needed to fully understand its effects on human health.

Advantages and Limitations for Lab Experiments

4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has several advantages for lab experiments, including its ability to enhance growth and feed intake in livestock and fish, leading to improved production efficiency and reduced costs. 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is also relatively easy to administer and has a low toxicity profile. However, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has some limitations, including its complex synthesis process, which requires expertise in organic chemistry. 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide also has limited applications in human research, as its effects on human health are not fully understood.

Future Directions

There are several future directions for the research on 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide. In agriculture, further studies are needed to determine the optimal dosage and administration methods for 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide to maximize its growth-promoting effects in livestock. In aquaculture, more research is needed to understand the mechanisms underlying the growth-promoting effects of 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide and to develop more efficient and sustainable production methods. In medicine, more studies are needed to determine the potential therapeutic effects of 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide and to investigate its safety and efficacy in humans.
Conclusion
In conclusion, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is synthesized through a complex process involving multiple steps and has been extensively studied for its growth-promoting effects in livestock and fish, as well as its potential therapeutic effects in medicine. Further research is needed to fully understand the mechanisms underlying the effects of 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide and to develop more efficient and sustainable production methods.

Synthesis Methods

The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide involves multiple steps, including the reaction of 2-amino-4-chlorobenzonitrile with 3,5-dimethylphenylboronic acid, followed by the reaction of the resulting intermediate with 2,3-dihydrothiophene-1,1-dioxide. The final product is obtained through the purification of the crude product by column chromatography. The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is a time-consuming and complex process, which requires expertise in organic chemistry.

Scientific Research Applications

4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to enhance the growth and feed intake of livestock, leading to improved meat quality and increased profits for farmers. In aquaculture, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been used to increase the growth rate and feed intake of fish, leading to improved production efficiency and reduced costs. In medicine, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been investigated for its potential therapeutic effects, including its ability to modulate the immune system and its anti-inflammatory properties.

properties

IUPAC Name

4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c1-13-9-14(2)11-18(10-13)21(17-7-8-25(23,24)12-17)19(22)15-3-5-16(20)6-4-15/h3-11,17H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBPEMOVTHPMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide

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